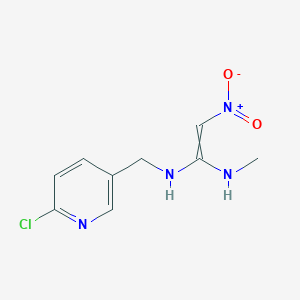

1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene

Overview

Description

1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene, also known as CPME, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. CPME is a highly versatile compound that has shown promising results in various scientific studies, making it an interesting subject for research.

Scientific Research Applications

Thermal Rearrangement in Organic Synthesis : N-Methyl-N-pyridylnitramines, related to the compound , have been studied for their behavior under thermal conditions. They form methylamino-nitropyridines in significant yields when heated in specific solvents, indicating a potential application in synthetic organic chemistry for the creation of structurally complex molecules (Daszkiewicz et al., 1997).

Catalysis in Ethylene Polymerization : Research has been conducted on ligands similar to the compound , used in conjunction with nickel halides, for catalyzing ethylene polymerization. These complexes have shown high activities, suggesting applications in the production of polyethylenes with specific properties (Sun et al., 2012).

Nuclear Magnetic Resonance Spectral Studies : Studies on the nuclear magnetic resonance (NMR) spectra of compounds closely related to 1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene provide insights into their electronic structure and chemical reactivity, which are valuable in various chemical synthesis processes (Rajappa et al., 1978).

Insecticidal Activity : Certain modifications of 1-methylamino-1-[N-methyl-N-(3-pyridylmethyl)]amino-2-nitroethene have shown promising insecticidal activities against pests like Nilaparvata lugens and Spodoptera litura. This opens up possibilities for agricultural applications in pest control (Tabuchi et al., 1994).

Organic Crystal Synthesis for Pharmaceutical Applications : Innovations in synthesizing organic crystals, such as 4-nitro 2-diethylamino 5-methyl pyridine, which are intermediates for pharmaceutical synthesis, demonstrate the compound's relevance in drug development and organic material production (Wang, 2021).

Polymer Science and Materials Engineering : Studies have shown the synthesis of polymers like Poly(2,5-diheptyl-1,4-phenylenevinylene) using methods that could potentially involve compounds similar to 1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene. These polymers have applications in electronic and material science due to their unique electrical and physical properties (Sonoda et al., 1992).

properties

IUPAC Name |

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c1-11-9(6-14(15)16)13-5-7-2-3-8(10)12-4-7/h2-4,6,11,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEUAXZJMGUHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401954 | |

| Record name | 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

CAS RN |

120738-58-1 | |

| Record name | 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

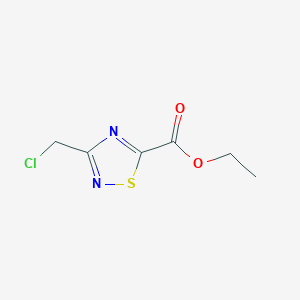

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)

![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)

![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)

![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)